N,N-[Iminobis(trimethylene)]bis-D-gluconamide

Hydrogen bonding Supramolecular assembly Solubility prediction

Researchers requiring a bis-gluconamide building block with defined hydrogen-bonding capacity for proteomics and medicinal chemistry studies face a lack of reliable, high-purity sources. This compound directly addresses that need with its specific iminobis(trimethylene) linker architecture, which provides 13 hydrogen bond donors and acceptors-a distinct advantage for carbohydrate-protein interaction assays and supramolecular assembly studies. - Purity: 98% (HPLC), supplied as a white to off-white solid with a certificate of analysis. - Key Differentiator: 18 rotatable bonds and a central secondary amine enable flexible metal-ion chelation, making it suitable for investigating Gd³⁺ and Mn²⁺ coordination geometries. - Application Scope: Validated for use as a solubility-enhancing moiety and in the synthesis of water-soluble conjugates.

Molecular Formula C₁₈H₃₇N₃O₁₂
Molecular Weight 487.5 g/mol
CAS No. 86303-20-0
Cat. No. B015631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-[Iminobis(trimethylene)]bis-D-gluconamide
CAS86303-20-0
Molecular FormulaC₁₈H₃₇N₃O₁₂
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESC(CNCCCNC(=O)C(C(C(C(CO)O)O)O)O)CNC(=O)C(C(C(C(CO)O)O)O)O
InChIInChI=1S/C18H37N3O12/c22-7-9(24)11(26)13(28)15(30)17(32)20-5-1-3-19-4-2-6-21-18(33)16(31)14(29)12(27)10(25)8-23/h9-16,19,22-31H,1-8H2,(H,20,32)(H,21,33)
InChIKeyCLNVCDMSZJMEJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-[Iminobis(trimethylene)]bis-D-gluconamide Specifications


N,N-[Iminobis(trimethylene)]bis-D-gluconamide (CAS 86303-20-0) is a synthetic bis-D-gluconamide derivative with molecular formula C18H37N3O12 and molecular weight 487.5 g/mol . Structurally, it comprises two D-gluconamide moieties linked via an iminobis(trimethylene) bridge, featuring 13 hydrogen bond donors and 13 hydrogen bond acceptors . This compound is supplied as a white to off-white solid with reported purity ranges of 97.0% to 98% , primarily used as a building block in organic synthesis and as a research reagent in proteomics and medicinal chemistry investigations .

N,N-[Iminobis(trimethylene)]bis-D-gluconamide: Substitution Risks


Bis-D-gluconamide derivatives cannot be freely interchanged because the central linker architecture dictates the compound's three-dimensional conformation, hydrogen-bonding network, and potential metal-ion coordination geometry [1]. The iminobis(trimethylene) linker in CAS 86303-20-0 provides a specific spatial separation (two propyl chains connected via a secondary amine) and a distinct complement of hydrogen-bonding donors and acceptors (13 of each) that differ markedly from analogs with hexane-1,6-diyl or methylenedicyclohexane linkers . These structural variations produce differences in solubility profiles, thermal stability (melting point), and storage requirements that directly impact experimental reproducibility and supply chain handling . The following evidence table quantifies these differentiation dimensions.

N,N-[Iminobis(trimethylene)]bis-D-gluconamide: Differentiation Evidence


Hydrogen Bond Donor/Acceptor Profile

N,N-[Iminobis(trimethylene)]bis-D-gluconamide contains a central secondary amine within its linker, resulting in 13 hydrogen bond donors and 13 hydrogen bond acceptors . In contrast, the hexane-1,6-diyl analog (N,N'-Hexane-1,6-diylbis-D-gluconamide) lacks this amine and possesses only 12 hydrogen bond donors and 12 acceptors . This additional hydrogen-bonding site in the target compound alters its self-assembly and solvent interaction behavior, which is critical for applications involving gelation, molecular imprinting, or solvent-based processing [1].

Hydrogen bonding Supramolecular assembly Solubility prediction

Rotatable Bond Count and Conformational Flexibility

N,N-[Iminobis(trimethylene)]bis-D-gluconamide possesses 18 rotatable bonds, reflecting the flexible iminobis(trimethylene) linker . In contrast, the methylenedicyclohexane-4,1-diyl analog contains only 8 rotatable bonds due to its rigid cyclohexane rings . This substantial difference in conformational freedom (18 vs. 8 rotatable bonds) indicates that the target compound has significantly greater molecular flexibility, which can affect binding entropy, chelation geometry, and self-assembly kinetics [1].

Conformational analysis Molecular flexibility Binding entropy

Melting Point and Thermal Stability

N,N-[Iminobis(trimethylene)]bis-D-gluconamide exhibits a melting point of 102-104°C . This value is substantially lower than that of the structurally larger bile-acid conjugate BIGCHAP (N,N-Bis(3-(D-gluconamido)propyl)deoxycholamide), which melts at approximately 135-137°C [1]. The 33°C difference in melting point reflects the smaller, less hydrophobic core of the target compound and indicates different solid-state packing and thermal stability profiles .

Thermal analysis Solid-state characterization Storage stability

Cold-Chain Storage Requirements

N,N-[Iminobis(trimethylene)]bis-D-gluconamide requires storage at -20°C in a freezer to maintain long-term stability . This requirement differs from several related bis-gluconamide analogs, including the methylenedicyclohexane analog (CAS 93840-53-0), which are stable at room temperature . The -20°C storage mandate introduces cold-chain logistics considerations for procurement, shipping, and laboratory storage that do not apply to room-temperature-stable analogs .

Storage stability Cold chain logistics Inventory management

Molecular Weight and Formula Differentiation

N,N-[Iminobis(trimethylene)]bis-D-gluconamide has a molecular weight of 487.5 g/mol (C18H37N3O12) . This is significantly smaller than the bile acid-conjugated analog BIGCHAP (N,N-Bis(3-(D-gluconamido)propyl)deoxycholamide), which has a molecular weight of 862.06 g/mol (C42H75N3O15) [1]. The 374.56 g/mol (77%) difference in molecular weight reflects the absence of the hydrophobic steroid core in the target compound, resulting in markedly different hydrophilicity/hydrophobicity balance and membrane-interaction properties [2].

Molecular weight Hydrophilicity Membrane permeability

Purity Grade and Commercial Specifications

Commercial suppliers offer N,N-[Iminobis(trimethylene)]bis-D-gluconamide at purity specifications of 97.0% to 98% . This purity range is consistent with research-grade material suitable for proteomics and medicinal chemistry investigations . In contrast, certain bis-gluconamide derivatives such as the hexane-1,6-diyl analog are often supplied only as custom synthesis products without standardized purity specifications or certificate of analysis availability [1].

Purity specification Quality control Research grade

N,N-[Iminobis(trimethylene)]bis-D-gluconamide: Application Scenarios


Proteomics and Medicinal Chemistry Building Block

N,N-[Iminobis(trimethylene)]bis-D-gluconamide is suitable for proteomics and medicinal chemistry research applications where a bis-gluconamide building block with defined purity (97-98%) and available certificate of analysis is required . The compound's 13 hydrogen bond donors and 13 acceptors provide specific molecular recognition capabilities that differ from other bis-gluconamide analogs, making it appropriate for studies investigating carbohydrate-protein interactions or for synthesizing more complex molecular architectures .

Metal Chelation Model Studies

With 18 rotatable bonds and a central secondary amine in the linker, N,N-[Iminobis(trimethylene)]bis-D-gluconamide offers a flexible bis-chelating framework suitable for metal-ion interaction studies . Its conformational flexibility (18 rotatable bonds vs. 8 in cyclohexane-bridged analogs) enables it to adopt multiple binding geometries with metal ions such as Gd3+ and Mn2+, making it a useful model compound for investigating structure-activity relationships in carbohydrate-based chelating agents .

Water-Soluble Conjugate Synthesis

The predominantly hydrophilic nature of N,N-[Iminobis(trimethylene)]bis-D-gluconamide (C18H37N3O12, MW 487.5) makes it a valuable intermediate for synthesizing water-soluble conjugates and derivatives . Unlike the larger amphiphilic analog BIGCHAP (MW 862.06), which contains a hydrophobic steroid core and serves as a detergent, this compound's smaller, hydrophilic profile enables its use as a solubility-enhancing moiety when conjugated to hydrophobic pharmacophores or probe molecules .

Supramolecular Assembly and Hydrogen Bonding

The presence of 13 hydrogen bond donors and 13 hydrogen bond acceptors—one more of each than the hexane-1,6-diyl analog—positions N,N-[Iminobis(trimethylene)]bis-D-gluconamide as a candidate for studies of hydrogen-bond-directed supramolecular assembly, gelation, and molecular imprinting . The additional hydrogen-bonding capacity contributed by the central secondary amine alters self-assembly thermodynamics and network topology, providing a distinct molecular tool for investigating carbohydrate-based gelators and self-assembled materials .

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